![molecular formula C9H17ClN2O2 B13461271 (3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the aminomethyl group and the pyrrolidine ring. The final step involves the formation of the hydrochloride salt.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized using a variety of methods, including the Simmons-Smith reaction, which involves the reaction of a diazo compound with an alkene in the presence of a zinc-copper couple.
Aminomethyl Group Introduction: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Hydrochloride Salt Formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol
- (3S)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol
- (3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-amine
Uniqueness
(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both cyclopropane and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H17ClN2O2 |
|---|---|
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-6-9(2-3-9)8(13)11-4-1-7(12)5-11;/h7,12H,1-6,10H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
NVCQWDLGLNXFIG-OGFXRTJISA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C(=O)C2(CC2)CN.Cl |
Kanonische SMILES |
C1CN(CC1O)C(=O)C2(CC2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


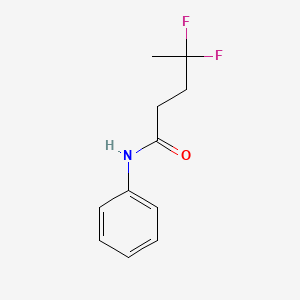
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
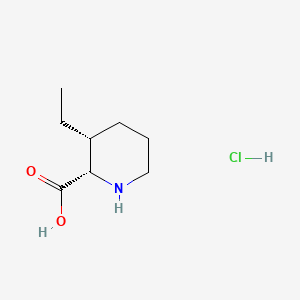
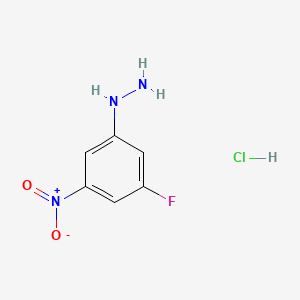
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
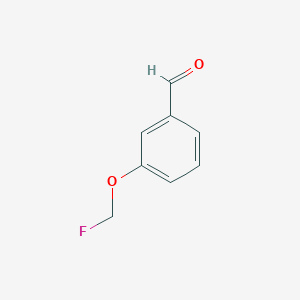
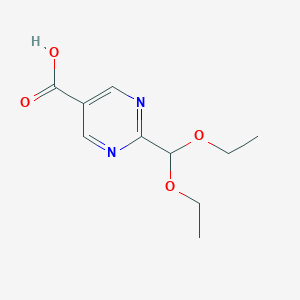
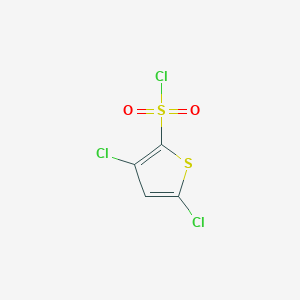
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)


![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
